Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate
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Overview
Description
Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate is an organic compound with the molecular formula C9H13NO2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-thiazole with isopropyl acetate in the presence of a base catalyst. The reaction typically occurs under reflux conditions, with the mixture being heated to facilitate the esterification process.
Another method involves the alkylation of 2-methyl-1,3-thiazole with isopropyl bromide in the presence of a strong base such as sodium hydride. This reaction is carried out in an aprotic solvent like dimethylformamide, which helps to stabilize the intermediate species formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, resulting in higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production methods.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiazolidine derivatives.
Substitution: The thiazole ring in the compound can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions. Common reagents for these reactions include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid); reactions are conducted under controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Halogenated thiazoles, nitrothiazoles
Scientific Research Applications
Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent due to its ability to modulate specific biochemical pathways.
Industry: Utilized in the production of specialty chemicals, including flavors and fragrances, due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain. The thiazole ring structure allows the compound to bind to enzyme active sites, blocking their activity and preventing the progression of inflammatory responses.
Comparison with Similar Compounds
Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives, such as:
Ethyl 2-aminothiazole-4-acetate: Similar in structure but contains an amino group, which imparts different chemical reactivity and biological activity.
2-(2-methyl-1,3-thiazol-4-yl)ethanol: Contains a hydroxyl group instead of an ester group, leading to different solubility and reactivity profiles.
2-(2-methyl-1,3-thiazol-4-yl)acetic acid: The carboxylic acid group provides different chemical properties, such as acidity and the ability to form salts and esters.
The uniqueness of this compound lies in its ester functional group, which enhances its solubility in organic solvents and its ability to participate in esterification reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
propan-2-yl 2-(2-methyl-1,3-thiazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-6(2)12-9(11)4-8-5-13-7(3)10-8/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRPSBRLWKSORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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